![molecular formula C24H29NO3 B571673 Olopatadine Isopropyl Ester CAS No. 1206456-44-1](/img/structure/B571673.png)
Olopatadine Isopropyl Ester
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Overview
Description
Olopatadine Isopropyl Ester is an impurity standard of Olopatadine Hydrochloride . It has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . Olopatadine Hydrochloride is an antihistamine and mast cell stabilizer medication commonly used to relieve symptoms associated with allergies, particularly allergic conjunctivitis (eye allergies) .
Molecular Structure Analysis
The molecular structure of Olopatadine Isopropyl Ester is represented by the molecular formula C24 H29 N O3 . The structure is complex and involves a number of chemical bonds and interactions.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Olopatadine Isopropyl Ester include Grignard and Wittig reactions . These reactions involve the use of dry solvents and need to be performed at low temperatures . The reactions also involve the use of hazardous reagents which are difficult to perform on an industrial scale .Physical And Chemical Properties Analysis
Olopatadine Isopropyl Ester has a molecular formula of C24 H29 N O3 and a molecular weight of 379.49 . More detailed physical and chemical properties would require specific laboratory analysis.Scientific Research Applications
Ocular Allergy Treatment
Olopatadine IPA is primarily used as an antihistaminic drug for treating ocular symptoms associated with seasonal allergic conjunctivitis. Its mechanism of action involves blocking histamine receptors, thereby reducing allergic responses in the eye. The Z-isomer of Olopatadine is the marketed drug, and it exhibits potent antiallergic activity .
Neuroprotective Effects
Recent studies have investigated Olopatadine IPA’s neuroprotective effects. It may help protect neurons from oxidative stress and inflammation, potentially benefiting neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
Target of Action
Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .
Mode of Action
Olopatadine Isopropyl Ester acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Biochemical Pathways
The action of Olopatadine Isopropyl Ester affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, Olopatadine Isopropyl Ester stabilizes mast cells and inhibits histamine release .
Pharmacokinetics
It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of Olopatadine Isopropyl Ester.
Result of Action
The molecular and cellular effects of Olopatadine Isopropyl Ester’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Olopatadine Isopropyl Ester. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of Olopatadine Isopropyl Ester.
Future Directions
Olopatadine has been approved for the treatment of allergic rhinitis, chronic urticaria, eczema dermatitis, prurigo, pruritis cutaneous, psoriasis vulgaris and erythema exsudativum multiforme . Its ophthalmic solution has also been approved for the treatment of seasonal allergic conjunctivitis . Future research may focus on expanding its applications and improving its synthesis process.
properties
IUPAC Name |
propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZOYXJGZPHCRI-FBHDLOMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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